4-(methoxycarbonyl)benzyl 2-furoate
Description
4-(Methoxycarbonyl)benzyl 2-furoate is an ester derivative featuring a 4-(methoxycarbonyl)benzyl group linked to a 2-furoate moiety. The methoxycarbonyl group (-COOCH₃) is a common substituent in organic synthesis, often employed to modulate solubility, stability, or as a protecting group . The 2-furoate component introduces a heterocyclic furan ring, which may influence electronic properties, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
(4-methoxycarbonylphenyl)methyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-17-13(15)11-6-4-10(5-7-11)9-19-14(16)12-3-2-8-18-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDJNZCOAANHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
- Solubility : Borate salts (e.g., potassium trifluoro(4-(methoxycarbonyl)benzyl)borate ) exhibit higher polarity and water solubility due to ionic character, whereas esters like the malonate derivative are likely more lipophilic.
- Conformational Flexibility : The pyrrolidine-containing ester displays rotamerism, suggesting steric hindrance and conformational complexity absent in simpler esters.
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